![molecular formula C17H16N2O3S2 B2913957 N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896333-21-4](/img/structure/B2913957.png)
N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
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Overview
Description
The compound “4-METHYL-N-THIAZOL-2-YL-BENZAMIDE” is a chemical with the linear formula C11H10N2OS . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-METHYL-N-THIAZOL-2-YL-BENZAMIDE” is represented by the linear formula C11H10N2OS . The CAS Number is 150175-93-2 and the Molecular Weight is 218.279 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-METHYL-N-THIAZOL-2-YL-BENZAMIDE” are not fully detailed in the sources I found .Scientific Research Applications
Cardiac Electrophysiological Activity
One study delves into the synthesis and evaluation of cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, which share a structural similarity to N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide. These compounds showed potent activity comparable to selective class III antiarrhythmic agents in vitro, indicating their potential as cardiac electrophysiological modifiers (Morgan et al., 1990).
Anticancer Activity
A recent study reported the design, synthesis, and evaluation of anticancer activities of N-substituted benzamides, including derivatives structurally related to N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide. These compounds demonstrated moderate to excellent anticancer activity against various cancer cell lines, highlighting their potential in cancer therapy (Ravinaik et al., 2021).
Antimalarial and COVID-19 Potential
Another study focused on the antimalarial sulfonamides' reactivity and their computational evaluation as COVID-19 drugs. The research suggests that derivatives similar to N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide could have significant antimalarial activity and potential against COVID-19, based on molecular docking studies and in vitro antimalarial activity assessments (Fahim & Ismael, 2021).
Na+/H+ Antiporter Inhibition
Research on benzoylguanidines as Na+/H+ exchanger inhibitors identified compounds with significant inhibitory effects, suggesting potential applications in treating acute myocardial infarction. The study's findings highlight the importance of specific substitutions for enhancing compound potency, with relevance to derivatives of N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide (Baumgarth et al., 1997).
Antimicrobial and Antifungal Action
Investigations into the antimicrobial and antifungal activities of 2,5-disubstituted 1,3,4-thiadiazoles, which include sulfonamido benzamide derivatives, revealed sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests that compounds related to N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide could be effective antimicrobial and antifungal agents (Sych et al., 2019).
Safety and Hazards
properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-11-6-5-9-14-15(11)18-17(23-14)19-16(20)12-7-4-8-13(10-12)24(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFXKRKEHQXWJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide |
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